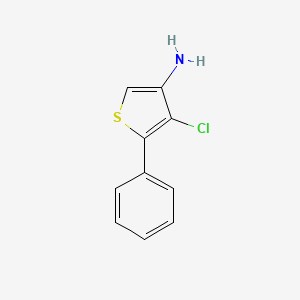
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a benzyl group, an ethoxycarbonyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through an esterification reaction using ethyl chloroformate or ethyl bromoacetate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and higher yields. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis.
化学反应分析
Types of Reactions
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the benzyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as benzyl halides, ethyl chloroformate, and carbon dioxide are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield products such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduction can yield alcohols or aldehydes.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzyl group and ethoxycarbonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.
相似化合物的比较
Similar Compounds
- (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid
- (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl and ethoxycarbonyl groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. The compound’s chiral centers and functional groups make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
InChI 键 |
OBPNUEHVTDHIPJ-OLZOCXBDSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


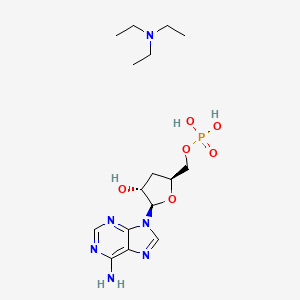

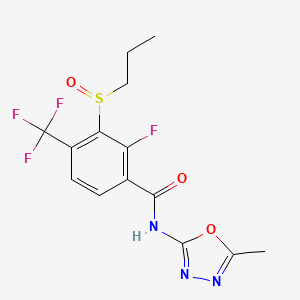
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
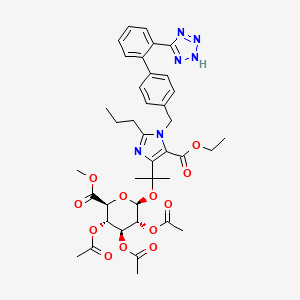
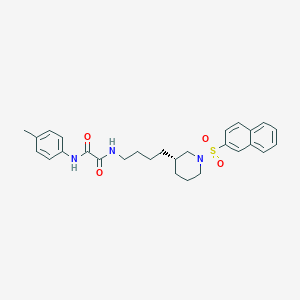
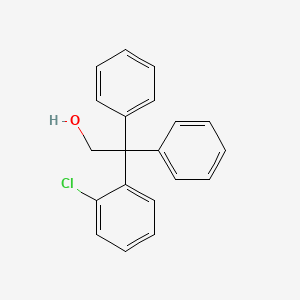
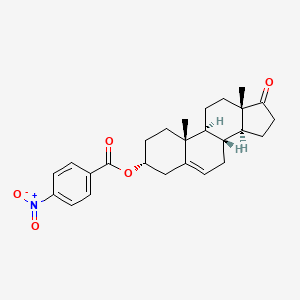
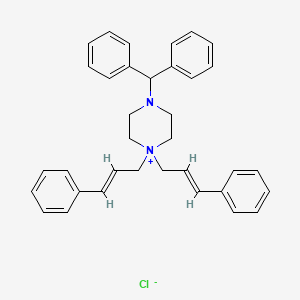
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
